4-Isopropylbenzenesulfonamide

Description

The exact mass of the compound 4-Isopropylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isopropylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

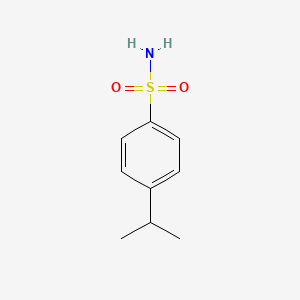

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOWEROKBOQYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283087 | |

| Record name | 4-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-39-3 | |

| Record name | 4-(1-Methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cumenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Isopropylbenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 4-Isopropylbenzenesulfonamide, a key chemical intermediate. The information is presented to support research, development, and quality control activities.

Core Chemical Properties

4-Isopropylbenzenesulfonamide, also known as p-cumenesulfonamide, is a sulfonamide derivative of cumene.[1] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 6335-39-3 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | White Powder | [2] |

| Melting Point | 103.5-109.5 °C | [2] |

| Boiling Point | Predicted: 390.3 ± 52.0 °C | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water is expected. | [1] |

| IUPAC Name | 4-(propan-2-yl)benzene-1-sulfonamide | [2] |

| SMILES | CC(C)c1ccc(cc1)S(=O)(=O)N | [2] |

| InChI Key | WVOWEROKBOQYLJ-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of 4-Isopropylbenzenesulfonamide consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and a sulfonamide group.

Caption: 2D structure of 4-Isopropylbenzenesulfonamide.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Isopropylbenzenesulfonamide are crucial for reproducible research and development.

Synthesis of 4-Isopropylbenzenesulfonamide

The synthesis of 4-Isopropylbenzenesulfonamide is typically achieved through a two-step process starting from cumene.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This procedure is adapted from a patented method for the preparation of 4-isopropylbenzenesulfonyl chloride.[4]

Caption: Workflow for the synthesis of 4-isopropylbenzenesulfonyl chloride.

Methodology:

-

In a suitable reaction vessel, charge cumene and an inorganic salt catalyst (e.g., sodium sulfate).

-

Cool the mixture to a temperature between 5-10°C with stirring.

-

Slowly add chlorosulfonic acid to the cooled mixture, maintaining the temperature between 10-20°C. The addition is typically carried out over 2.5 to 3 hours.

-

After the addition is complete, continue the reaction at 15-20°C for an additional 2 hours.

-

The resulting sulfonated material is then slowly added to a mixture of ice and water with stirring to precipitate the product.

-

The precipitated 4-isopropylbenzenesulfonyl chloride is then separated as the lower organic layer.

Step 2: Synthesis of 4-Isopropylbenzenesulfonamide from 4-Isopropylbenzenesulfonyl Chloride

This is a general and widely used method for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]

Caption: Workflow for the amination of 4-isopropylbenzenesulfonyl chloride.

Methodology:

-

Dissolve 4-isopropylbenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.

-

To the stirred solution, add an excess of an ammonia source (e.g., concentrated ammonium hydroxide) and a base such as pyridine to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-Isopropylbenzenesulfonamide.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of a solid organic compound.[7]

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of 4-Isopropylbenzenesulfonamide in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved. If any solid remains, filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method.[8][9][10]

Methodology:

-

Sample Preparation: Grind 1-2 mg of 4-Isopropylbenzenesulfonamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum of an organic compound using electron ionization (EI).[11][12]

Methodology:

-

Sample Introduction: Introduce a small amount of 4-Isopropylbenzenesulfonamide into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with 4-Isopropylbenzenesulfonamide. Sulfonamides as a class are known for their wide range of biological activities, most notably as antimicrobial agents (sulfa drugs). Further research is required to elucidate any potential pharmacological relevance of this specific compound.

This document is intended for informational purposes for a technical audience and should be used in conjunction with appropriate laboratory safety practices and further independent research.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Isopropylbenzenesulfonamide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 849133-86-4 CAS MSDS (N-(2,5-difluorophenyl)-4-isopropylbenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How To [chem.rochester.edu]

- 8. shimadzu.com [shimadzu.com]

- 9. youtube.com [youtube.com]

- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Synthesis of 4-isopropylbenzenesulfonamide from Cumene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isopropylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis begins with the readily available starting material, cumene (isopropylbenzene), and proceeds through a two-step reaction sequence involving chlorosulfonation followed by amination. This document details the experimental protocols, quantitative data, and characterization of the synthesized compounds, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Overview of the Synthetic Pathway

The synthesis of 4-isopropylbenzenesulfonamide from cumene is a straightforward and efficient process. The overall reaction scheme is presented below:

Caption: Overall synthetic pathway for 4-isopropylbenzenesulfonamide.

The first step is an electrophilic aromatic substitution reaction where cumene is treated with chlorosulfonic acid to yield 4-isopropylbenzenesulfonyl chloride. The isopropyl group is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product is predominantly formed. The subsequent step involves the nucleophilic substitution of the chloride in the sulfonyl chloride group by an amino group, typically using aqueous ammonia, to afford the desired 4-isopropylbenzenesulfonamide.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This procedure is adapted from established industrial methods and patent literature, which report high yields for the chlorosulfonation of cumene.

Materials:

-

Cumene (isopropylbenzene)

-

Chlorosulfonic acid

-

Anhydrous sodium sulfate (optional, as a catalyst to suppress side reactions)

-

Ice

-

Water

-

Dichloromethane (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place cumene (e.g., 0.5 mol).

-

If desired, add a catalytic amount of anhydrous sodium sulfate (e.g., 0.05 mol).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add chlorosulfonic acid (e.g., 1.5 mol, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should take approximately 1-2 hours.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-isopropylbenzenesulfonyl chloride.

Step 2: Synthesis of 4-Isopropylbenzenesulfonamide

This protocol is based on general methods for the amination of arylsulfonyl chlorides.

Materials:

-

4-Isopropylbenzenesulfonyl chloride (from Step 1)

-

Concentrated ammonium hydroxide (28-30%)

-

Ice

-

Hydrochloric acid (1 M, for acidification)

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

pH paper or pH meter

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

In a beaker or Erlenmeyer flask, add concentrated ammonium hydroxide and cool it in an ice bath.

-

Slowly add the crude 4-isopropylbenzenesulfonyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

Continue stirring the mixture in the ice bath for 30 minutes and then at room temperature for an additional 1-2 hours. A precipitate of 4-isopropylbenzenesulfonamide will form.

-

Acidify the reaction mixture to a pH of approximately 5-6 with 1 M hydrochloric acid to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining salts.

-

The crude 4-isopropylbenzenesulfonamide can be further purified by recrystallization.

Purification and Characterization

Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol-water or isopropanol-water mixtures are commonly used for sulfonamides.

Procedure:

-

Dissolve the crude 4-isopropylbenzenesulfonamide in a minimum amount of hot solvent (e.g., 95% ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Characterization

The final product, 4-isopropylbenzenesulfonamide, should be a white to off-white crystalline solid.

Melting Point:

-

103.5-109.5 °C[1]

Spectroscopic Data: While experimental spectra for 4-isopropylbenzenesulfonamide were not found in the searched databases, the expected spectral characteristics based on its structure and data from analogous compounds are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A doublet for the two methyl groups of the isopropyl substituent.

-

A septet for the methine proton of the isopropyl group.

-

A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the two protons of the sulfonamide group (-SO₂NH₂).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the methyl and methine carbons of the isopropyl group.

-

Four signals in the aromatic region corresponding to the four distinct carbon environments in the 1,4-disubstituted benzene ring.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

Characteristic N-H stretching vibrations for the sulfonamide group (typically two bands in the region of 3200-3400 cm⁻¹).

-

Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (typically strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).

-

C-H stretching and bending vibrations for the aromatic and isopropyl groups.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 4-isopropylbenzenesulfonamide (C₉H₁₃NO₂S, M.W. = 199.27 g/mol ).

-

Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da).

-

Quantitative Data

The following tables summarize the quantitative data related to the synthesis of 4-isopropylbenzenesulfonamide.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Isopropylbenzenesulfonyl Chloride

| Parameter | Value | Reference |

| Reactants | Cumene, Chlorosulfonic Acid | |

| Catalyst | Anhydrous Sodium Sulfate (optional) | |

| Temperature | 0-10 °C | |

| Reaction Time | 2-4 hours | |

| Yield | Up to 96.4% |

Table 2: Physical and Chemical Properties of 4-Isopropylbenzenesulfonamide

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 103.5-109.5 °C | [1] |

| Purity (by GC) | ≥96.0% | [1] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis and purification of 4-isopropylbenzenesulfonamide.

References

Spectroscopic Profile of 4-Isopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-isopropylbenzenesulfonamide, a key organic compound with applications in chemical synthesis and drug discovery. Due to the limited availability of experimentally verified spectra for this specific molecule in public databases, this guide presents a predictive analysis based on the known spectroscopic characteristics of closely related analogs and general principles of spectroscopy. This document aims to serve as a valuable resource for the identification and characterization of 4-isopropylbenzenesulfonamide.

Chemical Structure and Properties

4-Isopropylbenzenesulfonamide is an aromatic sulfonamide with the chemical formula C₉H₁₃NO₂S. Its structure consists of a benzene ring substituted with an isopropyl group and a sulfonamide group at the para position.

Molecular Structure:

Caption: Chemical structure of 4-isopropylbenzenesulfonamide.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-isopropylbenzenesulfonamide. These predictions are based on the analysis of structurally similar compounds, including N-isopropyl-4-methylbenzenesulfonamide and 4-chloro-N-isopropylbenzenesulfonamide, and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to -SO₂NH₂ |

| ~7.3 - 7.4 | Doublet | 2H | Aromatic protons meta to -SO₂NH₂ |

| ~4.8 (variable) | Broad Singlet | 2H | -SO₂NH₂ |

| ~3.0 - 3.2 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 - 1.3 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 - 155 | Aromatic C-S |

| ~140 - 145 | Aromatic C-isopropyl |

| ~127 - 129 | Aromatic C-H |

| ~125 - 127 | Aromatic C-H |

| ~34 - 36 | -C H(CH₃)₂ |

| ~23 - 25 | -CH(C H₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2970 - 2870 | Medium | Aliphatic C-H stretching |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~1350 - 1310 | Strong | Asymmetric SO₂ stretching |

| ~1170 - 1150 | Strong | Symmetric SO₂ stretching |

| ~900 - 800 | Strong | p-disubstituted benzene C-H bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 199 | [M]⁺, Molecular ion |

| 184 | [M - CH₃]⁺ |

| 156 | [M - C₃H₇]⁺ |

| 141 | [M - SO₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for sulfonamide compounds. The specific parameters may require optimization for 4-isopropylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a sulfonamide compound is as follows:

Physical properties of 4-isopropylbenzenesulfonamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-isopropylbenzenesulfonamide, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document compiles available data on its melting point and discusses the methodologies for determining its solubility, offering a framework for laboratory investigation.

Core Physical Properties

The physical characteristics of 4-isopropylbenzenesulfonamide are fundamental to its handling, purification, and formulation. Below is a summary of the available quantitative data.

Data Presentation

Table 1: Physical Properties of 4-Isopropylbenzenesulfonamide

| Property | Value |

| Melting Point | 103.5 - 109.5 °C |

| Solubility in Water | Data not available |

| Solubility in Methanol | Data not available |

| Solubility in Ethanol | Data not available |

| Solubility in Acetone | Data not available |

| Solubility in Dichloromethane | Data not available |

| Solubility in Dimethyl Sulfoxide (DMSO) | Data not available |

Note: The absence of specific solubility data highlights the necessity for experimental determination to support development activities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard methodologies for the determination of the melting point and solubility of a solid compound like 4-isopropylbenzenesulfonamide.

Melting Point Determination

Methodology: Capillary Melting Point Method

The melting point of 4-isopropylbenzenesulfonamide can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small sample of 4-isopropylbenzenesulfonamide is finely ground to a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

Methodology: Isothermal Shake-Flask Method

The equilibrium solubility of 4-isopropylbenzenesulfonamide in various solvents can be determined using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Apparatus:

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of 4-isopropylbenzenesulfonamide is added to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone) in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vials are placed in a constant temperature orbital shaker set to a specified temperature (e.g., 25 °C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the samples are allowed to stand for a sufficient time to allow the excess solid to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

Sample Analysis: The filtered solution is appropriately diluted with the solvent. The concentration of 4-isopropylbenzenesulfonamide in the diluted sample is then quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of mg/mL or mol/L.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound.

The 4-Isopropylbenzenesulfonamide Moiety: A Scaffolding Approach in Modern Medicinal Chemistry

Disclaimer: Publicly available scientific literature lacks extensive studies on the specific biological activities of 4-isopropylbenzenesulfonamide as an independent chemical entity. This technical guide, therefore, focuses on its role as a significant structural moiety within larger, biologically active molecules. The potential applications, mechanisms, and experimental protocols discussed are based on the activities of these derivative compounds and the well-established principles of medicinal chemistry concerning the benzenesulfonamide scaffold.

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents. The 4-isopropylbenzenesulfonamide moiety, a specific iteration of this scaffold, is emerging as a valuable component in the design of novel therapeutics. Its unique lipophilic characteristics, conferred by the isopropyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides an in-depth exploration of the potential applications of the 4-isopropylbenzenesulfonamide core in medicinal chemistry, drawing insights from the biological activities of its derivatives. We will delve into its role in antimicrobial, anticancer, and receptor-modulating agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The Benzenesulfonamide Scaffold: A Privileged Structure

The sulfonamide functional group is a key pharmacophore, integral to the design of various drugs.[1] Benzenesulfonamide derivatives, in particular, are recognized for their broad spectrum of biological activities, including:

-

Antimicrobial Activity : They are foundational to sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2]

-

Anticancer Properties : These compounds have been shown to target various mechanisms in cancer progression, including the inhibition of carbonic anhydrases and protein kinases.[3][4]

-

Enzyme Inhibition : The sulfonamide group can act as a zinc-binding group, leading to the inhibition of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[5][6][7]

-

Receptor Modulation : Derivatives have been developed as agonists and antagonists for various receptors.[8][9]

The 4-isopropyl substitution on the benzene ring can enhance membrane permeability and modulate binding affinity to target proteins, making the 4-isopropylbenzenesulfonamide moiety an attractive building block for medicinal chemists.

Potential Therapeutic Applications of the 4-Isopropylbenzenesulfonamide Moiety

Analysis of complex molecules incorporating the 4-isopropylbenzenesulfonamide core reveals its potential across several therapeutic areas.

Antimicrobial Agents

The lipophilic nature of the isopropyl group can enhance the penetration of molecules through bacterial cell membranes. This is exemplified in novel quinoline-sulfonamide hybrids.

-

N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)-4-isopropylbenzenesulfonamide (CS8) and N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-4-isopropylbenzenesulfonamide (QS-5) have been synthesized and evaluated for their antibacterial properties.[2][10] These compounds merge the established antimicrobial action of the quinoline core with the sulfonamide moiety. The 4-isopropylbenzenesulfonamide portion likely contributes to the overall lipophilicity and target engagement of the molecule.

Anticancer Agents

The 4-isopropylbenzenesulfonamide scaffold has been incorporated into molecules designed as deubiquitinase (DUB) inhibitors, a class of enzymes that are promising targets in cancer therapy.

-

A patent has cited N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide as a DUB inhibitor, suggesting a role in antineoplastic applications.[11] The ubiquitin-proteasome system is a key regulator of cellular protein homeostasis, and its dysregulation is a hallmark of cancer.

Receptor Modulators

The moiety has been successfully integrated into molecules targeting G-protein coupled receptors (GPCRs), demonstrating its utility in designing receptor-specific ligands.

-

(S)-N-[4-[2-[[3-[(2-amino-5-pyridinyl)oxy]-2-hydroxy-propyl]amino]-eth yl]-phenyl]-4-isopropylbenzenesulfonamide (L-750355) is a potent partial agonist for the human beta3-adrenoceptor.[8] This receptor is involved in the regulation of lipolysis and thermogenesis, making it a target for the treatment of obesity and type 2 diabetes.

-

N-(4-(Diethylamino)benzyl)-N-heptyl-4-isopropylbenzenesulfonamide has been identified as a cannabinoid receptor 2 (CB2) inverse agonist.[9] The CB2 receptor is implicated in inflammatory and immune responses, presenting opportunities for therapeutic intervention in related disorders.

Quantitative Biological Data

The following table summarizes the reported quantitative data for compounds containing the 4-isopropylbenzenesulfonamide moiety.

| Compound Name | Target | Activity Type | Quantitative Metric | Value |

| (S)-N-[4-[2-[[3-[(2-amino-5-pyridinyl)oxy]-2-hydroxy-propyl]amino]-eth yl]-phenyl]-4-isopropylbenzenesulfonamide (L-750355)[8] | Human beta3-adrenoceptor | Partial Agonist | EC50 | 10 nM |

| N-(4-(Diethylamino)benzyl)-N-heptyl-4-isopropylbenzenesulfonamide[9] | Cannabinoid Receptor 2 | Inverse Agonist | - | - |

| N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide[11] | Deubiquitinase (DUB) | Inhibitor | - | - |

| N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)-4-isopropylbenzenesulfonamide (CS8)[2] | Bacteria | Antimicrobial | - | - |

| N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-4-isopropylbenzenesulfonamide (QS-5)[10] | Bacteria | Antibacterial | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds containing the 4-isopropylbenzenesulfonamide moiety.

General Synthesis of 4-Isopropylbenzenesulfonamide Derivatives

The synthesis of N-substituted 4-isopropylbenzenesulfonamides typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with a primary or secondary amine.

Protocol:

-

Dissolution: Dissolve the desired amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq.) or pyridine, to the solution and stir at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of 4-isopropylbenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: General synthesis of N-substituted 4-isopropylbenzenesulfonamides.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the broth.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

-

Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase (CA).

Protocol:

-

Enzyme and Substrate: Use a purified human carbonic anhydrase isoform (e.g., hCA II) and p-nitrophenyl acetate as the substrate.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Initiation: In a 96-well plate, add the assay buffer, the enzyme, and the test compound. Incubate for a pre-determined time at room temperature. Initiate the reaction by adding the substrate.

-

Measurement: Measure the increase in absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

Visualizing Pathways and Workflows

Hypothesized Signaling Pathway: Beta3-Adrenoceptor Agonism

The following diagram illustrates the potential signaling cascade initiated by a beta3-adrenoceptor agonist containing the 4-isopropylbenzenesulfonamide moiety.

References

- 1. Buy (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide | 2040055-81-8 | >98% [smolecule.com]

- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-750355, a human beta3-adrenoceptor agonist; in vitro pharmacology and profile of activity in vivo in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor: Discovery, Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]

- 11. US20200172518A1 - Sulfonamide-substituted cyanopyrrolidines with activity as dub inhibitors - Google Patents [patents.google.com]

4-Isopropylbenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbenzenesulfonamide and its derivatives represent a significant class of scaffolds in medicinal chemistry and organic synthesis. The inherent structural features of the 4-isopropylphenyl group, combined with the versatile reactivity of the sulfonamide moiety, make it an attractive building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 4-isopropylbenzenesulfonamide, with a focus on its utility as a foundational element in the construction of complex molecular architectures with diverse biological activities. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its application in research and development.

Introduction

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and diuretic effects. The substitution pattern on the phenyl ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds. The 4-isopropyl group, in particular, can enhance lipophilicity, which may improve membrane permeability and target engagement. This guide explores the synthetic routes to 4-isopropylbenzenesulfonamide and its precursor, 4-isopropylbenzenesulfonyl chloride, and delves into its application as a versatile building block in the synthesis of N-substituted derivatives with potential therapeutic applications.

Synthesis of the Core Building Block: 4-Isopropylbenzenesulfonyl Chloride

The primary precursor for the synthesis of 4-isopropylbenzenesulfonamide derivatives is 4-isopropylbenzenesulfonyl chloride. A robust and high-yielding synthesis of this key intermediate can be achieved via the chlorosulfonation of cumene (isopropylbenzene).

Experimental Protocol: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This protocol is adapted from a patented industrial method, ensuring high yield and purity.[1]

Materials:

-

Cumene (Isopropylbenzene)

-

Chlorosulfonic acid

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

In a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.

-

Cool the mixture to below 10°C in an ice bath with continuous stirring.

-

Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel over a period of 2.5-3.0 hours, while maintaining the reaction temperature between 10-20°C.

-

After the addition is complete, continue stirring the reaction mixture at 15-20°C for an additional 2 hours.

-

In a separate 1000 mL beaker, prepare a mixture of 150 g of crushed ice and water.

-

While stirring vigorously, slowly pour the reaction mixture from the flask into the ice-water mixture. Maintain the temperature of the quenching mixture below 15°C.

-

Allow the quenched mixture to stand for 30 minutes, then transfer it to a separatory funnel.

-

Separate the lower organic layer, which contains the product.

-

The resulting 4-isopropylbenzenesulfonyl chloride can be used in the next step without further purification.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |

| Cumene | 120.19 | 72.0 | 0.599 | |

| Chlorosulfonic acid | 116.52 | 216.2 | 1.855 | |

| Product | ||||

| 4-Isopropylbenzenesulfonyl chloride | 218.70 | ~124.8 | ~0.571 | ~95.2 |

Table 1: Stoichiometry and Yield for the Synthesis of 4-Isopropylbenzenesulfonyl Chloride.[1]

4-Isopropylbenzenesulfonamide as a Building Block: N-Substitution Reactions

The most common and versatile application of 4-isopropylbenzenesulfonyl chloride is its reaction with primary and secondary amines to form N-substituted 4-isopropylbenzenesulfonamides. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N-Substituted 4-Isopropylbenzenesulfonamides

The following is a general and adaptable protocol for the synthesis of a diverse library of N-substituted 4-isopropylbenzenesulfonamides.

Materials:

-

4-Isopropylbenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Triethylamine or Pyridine

-

Dichloromethane (DCM) or Chloroform

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen solvent (DCM or Chloroform).

-

Add the base (1.2-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of 4-isopropylbenzenesulfonyl chloride (1.05 equivalents) in the same solvent to the amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in the Synthesis of Bioactive Molecules

Derivatives of 4-isopropylbenzenesulfonamide have been investigated for a range of biological activities, including as enzyme inhibitors for potential anticancer and anti-inflammatory applications.

Case Study: 4-Isopropylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and are validated targets for anticancer drug development. The 4-isopropylbenzenesulfonamide scaffold can be utilized to synthesize potent and selective CA inhibitors.

Hypothetical Quantitative Data for Illustrative Purposes:

The following table presents hypothetical IC₅₀ values for a series of N-substituted 4-isopropylbenzenesulfonamides against different carbonic anhydrase isoforms. This data is for illustrative purposes to demonstrate the potential of this scaffold.

| Compound ID | R-Group on Sulfonamide Nitrogen | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) |

| IPBS-1 | -H | 850 | 150 | 25 |

| IPBS-2 | -CH₂CH₂OH | 650 | 95 | 15 |

| IPBS-3 | -CH₂(4-fluorophenyl) | 420 | 50 | 8 |

| IPBS-4 | -(morpholin-4-yl)propyl | 980 | 210 | 35 |

| Acetazolamide (Standard) | 250 | 12 | 25 |

Table 2: Hypothetical Inhibitory Activity of 4-Isopropylbenzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.

Structure-Activity Relationship (SAR) Insights:

-

The unsubstituted 4-isopropylbenzenesulfonamide (IPBS-1 ) shows good inhibitory activity against the cancer-related isoform hCA IX.

-

Introduction of a hydroxyethyl group (IPBS-2 ) can improve potency and selectivity.

-

Aromatic substitutions, such as the 4-fluorobenzyl group (IPBS-3 ), can significantly enhance inhibitory activity against hCA IX, likely due to favorable interactions within the enzyme's active site.

-

Bulky aliphatic substituents (IPBS-4 ) may be less favorable for potent inhibition.

Signaling Pathway Visualization

The inhibition of carbonic anhydrase IX (CA IX) by sulfonamide-based drugs is a key strategy in cancer therapy. CA IX is a transmembrane enzyme that is highly expressed in hypoxic tumors. It plays a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by a 4-isopropylbenzenesulfonamide derivative.

Experimental Workflow Visualization

The development of novel bioactive compounds from the 4-isopropylbenzenesulfonamide building block follows a structured workflow, from synthesis to biological evaluation.

Conclusion

4-Isopropylbenzenesulfonamide is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the facile derivatization of the sulfonamide group allow for the creation of diverse molecular libraries. The 4-isopropyl moiety can impart favorable pharmacokinetic properties, and the sulfonamide core is a proven pharmacophore for targeting a range of biological entities, most notably enzymes like carbonic anhydrases. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery and development endeavors. Further exploration into the synthesis of novel derivatives and their evaluation against a broader range of biological targets is warranted and holds significant promise for the future of medicinal chemistry.

References

Biological Activity Screening of 4-Isopropylbenzenesulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of 4-isopropylbenzenesulfonamide derivatives. While this specific subclass of sulfonamides is not extensively documented in publicly available research, this guide extrapolates from the known biological activities of structurally related benzenesulfonamide and sulfonamide compounds to present a predictive framework for their potential therapeutic applications. We detail experimental protocols for assessing anticancer, antibacterial, and potential antiviral activities, and provide templates for data presentation and visualization of relevant biological pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on this promising, yet underexplored, class of compounds.

Introduction

Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents. The benzenesulfonamide scaffold, in particular, is a privileged structure known to interact with a variety of biological targets. The introduction of a 4-isopropyl group on the phenyl ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions. This guide focuses on the systematic screening of 4-isopropylbenzenesulfonamide derivatives to elucidate their biological activity profile.

Given the limited specific data on 4-isopropylbenzenesulfonamide derivatives, this document will leverage findings from studies on analogous sulfonamide compounds to propose potential mechanisms of action and guide the experimental design for their biological evaluation.

Potential Biological Activities and Mechanisms of Action

Based on the broader class of sulfonamides, 4-isopropylbenzenesulfonamide derivatives are hypothesized to exhibit a range of biological activities.

Anticancer Activity

Many sulfonamide derivatives have demonstrated potent anticancer effects through various mechanisms.[1] These include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and perturbation of the cell cycle.[2] It is plausible that 4-isopropylbenzenesulfonamide derivatives could exert cytotoxic effects on cancer cells through similar pathways. A proposed general mechanism involves the induction of apoptosis, or programmed cell death, in cancerous cells.

Antibacterial Activity

The archetypal biological activity of sulfonamides is their antibacterial effect. They typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] By blocking this pathway, they inhibit bacterial growth and replication. It is anticipated that 4-isopropylbenzenesulfonamide derivatives may also possess antibacterial properties.

Antiviral Activity

While less common, some sulfonamide derivatives have been reported to exhibit antiviral activity.[4] The mechanisms can be diverse, including the inhibition of viral enzymes or interference with viral entry into host cells. Screening for antiviral activity could therefore uncover novel therapeutic applications for 4-isopropylbenzenesulfonamide derivatives.

Data Presentation: Summarized Biological Activity

To facilitate the comparison of biological data, all quantitative results should be organized into clear and concise tables. Below are template tables for presenting anticancer, antibacterial, and antiviral screening data.

Table 1: Anticancer Activity of 4-Isopropylbenzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM)¹ | Reference Compound | IC₅₀ (µM) |

| Derivative 1 | MCF-7 (Breast) | Data | Doxorubicin | Data |

| Derivative 2 | A549 (Lung) | Data | Cisplatin | Data |

| Derivative 3 | HeLa (Cervical) | Data | Paclitaxel | Data |

| Derivative 4 | HCT116 (Colon) | Data | 5-Fluorouracil | Data |

¹IC₅₀: The half-maximal inhibitory concentration. Data presented here is hypothetical and should be replaced with experimental values.

Table 2: Antibacterial Activity of 4-Isopropylbenzenesulfonamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL)¹ | Reference Compound | MIC (µg/mL) |

| Derivative 1 | Staphylococcus aureus | Data | Ciprofloxacin | Data |

| Derivative 2 | Escherichia coli | Data | Gentamicin | Data |

| Derivative 3 | Pseudomonas aeruginosa | Data | Meropenem | Data |

| Derivative 4 | Bacillus subtilis | Data | Vancomycin | Data |

¹MIC: Minimum Inhibitory Concentration. Data presented here is hypothetical and should be replaced with experimental values.

Table 3: Antiviral Activity of 4-Isopropylbenzenesulfonamide Derivatives

| Compound ID | Virus | Host Cell Line | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |

| Derivative 1 | Influenza A (H1N1) | MDCK | Data | Data | Data |

| Derivative 2 | Herpes Simplex Virus 1 | Vero | Data | Data | Data |

| Derivative 3 | Human Immunodeficiency Virus | MT-4 | Data | Data | Data |

¹EC₅₀: The half-maximal effective concentration. ²CC₅₀: The half-maximal cytotoxic concentration. ³SI: Selectivity Index (CC₅₀/EC₅₀). Data presented here is hypothetical and should be replaced with experimental values.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. The following sections provide methodologies for key experiments in the biological screening of 4-isopropylbenzenesulfonamide derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-isopropylbenzenesulfonamide derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Antibacterial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the 4-isopropylbenzenesulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

Protocol:

-

Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

References

- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Starting Materials of 4-Isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors, starting materials, and synthesis routes for 4-isopropylbenzenesulfonamide. The document details the key chemical transformations, presents quantitative data in a structured format, and includes detailed experimental protocols for the core synthetic steps.

Overview of Synthesis Strategy

The industrial synthesis of 4-isopropylbenzenesulfonamide is a multi-step process that begins with fundamental petrochemical feedstocks. The core strategy involves the preparation of an essential intermediate, 4-isopropylbenzenesulfonyl chloride, which is subsequently converted to the final sulfonamide product. The overall logical workflow is outlined below.

Commercial Availability and Synthetic Methodologies of 4-Isopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-isopropylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. Additionally, it outlines a feasible synthetic pathway, including a detailed experimental protocol derived from established methodologies for analogous compounds. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Commercial Availability

4-Isopropylbenzenesulfonamide is available from various chemical suppliers. The following table summarizes key suppliers and their product offerings. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and purity.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Matrix Scientific | 4-Isopropylbenzenesulfonamide | 6335-39-3 | C9H13NO2S | 199.27 | In stock, offers custom synthesis and bulk quotations.[1] |

| Manchester Organics | 4-Amino-N-isopropyl-benzenesulfonamide | 53668-35-2 | C9H14N2O2S | 214.29 | A related compound, lead time of 4-6 weeks.[2] |

| Pharmaffiliates | Isopropyl 4-(tert-butyl)benzenesulfonate | NA | C13H20O3S | 256.36 | A related sulfonate ester. |

Physicochemical Properties

A summary of the known physical and chemical properties of 4-isopropylbenzenesulfonamide is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 6335-39-3 | [1] |

| Molecular Formula | C9H13NO2S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Melting Point | 103-106 °C | [1] |

| MDL Number | MFCD00457071 | [1] |

Synthesis of 4-Isopropylbenzenesulfonamide

The synthesis of 4-isopropylbenzenesulfonamide can be achieved through a two-step process. The first step involves the chlorosulfonation of cumene (isopropylbenzene) to yield 4-isopropylbenzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride to produce the desired sulfonamide.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This procedure is adapted from a patented method for the preparation of 4-isopropylbenzenesulfonyl chloride.[3]

Reaction:

Cumene + Chlorosulfonic Acid → 4-Isopropylbenzenesulfonyl Chloride

Experimental Protocol:

-

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 72.0 g of cumene and 7.2 g of anhydrous sodium sulfate.

-

Cool the mixture to below 10 °C in an ice bath with continuous stirring.

-

Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 2.5-3.0 hours.

-

After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 2 hours.

-

In a separate beaker, prepare a mixture of 150 g of ice and water.

-

Slowly pour the reaction mixture into the ice-water mixture with vigorous stirring, keeping the temperature below 15 °C.

-

Transfer the resulting mixture to a separatory funnel and allow it to stand for 30 minutes.

-

Separate the lower organic layer, which contains the 4-isopropylbenzenesulfonyl chloride.

Step 2: Synthesis of 4-Isopropylbenzenesulfonamide

This is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[4][5]

Reaction:

4-Isopropylbenzenesulfonyl Chloride + Ammonia → 4-Isopropylbenzenesulfonamide

Experimental Protocol:

-

Dissolve the crude 4-isopropylbenzenesulfonyl chloride obtained from Step 1 in a suitable organic solvent such as dichloromethane or diethyl ether in a reaction flask.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Continue the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-isopropylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of 4-isopropylbenzenesulfonamide.

Caption: Synthetic pathway for 4-isopropylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis of 4-isopropylbenzenesulfonamide.

Safety Information

Sulfonamides and their synthetic precursors require careful handling. Always consult the Safety Data Sheet (SDS) before use.[6][7][8][9] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

This guide is intended for informational purposes only and should be used by qualified individuals. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions in place.

References

- 1. 6335-39-3 Cas No. | 4-Isopropylbenzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Sulfonylation of Isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylation of isopropylbenzene, also known as cumene, is a significant electrophilic aromatic substitution reaction in organic synthesis. This process introduces a sulfonyl group (-SO₃H) or a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, predominantly at the para position due to the ortho, para-directing nature and steric hindrance of the isopropyl group. The resulting products, 4-isopropylbenzenesulfonic acid and 4-isopropylbenzenesulfonyl chloride, are versatile intermediates. They are utilized in the synthesis of various pharmaceuticals, agrochemicals, dyes, and surfactants. 4-Isopropylbenzenesulfonyl chloride, in particular, is a key precursor for the production of sulfonamides, sulfonate esters, and other important sulfur-containing compounds.[1]

This document provides detailed experimental procedures for the synthesis of 4-isopropylbenzenesulfonyl chloride from isopropylbenzene, including reaction conditions, work-up, purification, and characterization data. Safety precautions for handling the hazardous reagents involved are also outlined.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonylation of isopropylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile in this reaction is generated from chlorosulfonic acid. The electron-rich aromatic ring of isopropylbenzene attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction's regioselectivity is governed by the activating and ortho, para-directing isopropyl group. Due to the steric bulk of the isopropyl group, the para-substituted product is favored. In the final step, a proton is eliminated from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product, 4-isopropylbenzenesulfonyl chloride.

References

Purification of 4-isopropylbenzenesulfonamide by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 4-isopropylbenzenesulfonamide via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.

Introduction

4-isopropylbenzenesulfonamide is an organic compound that may serve as an important intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is crucial for its intended application, as impurities can significantly impact the outcome of subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 4-isopropylbenzenesulfonamide is essential for developing an effective recrystallization protocol. While specific solubility data for this compound is not extensively published, the properties of structurally similar sulfonamides can provide valuable guidance. Sulfonamides typically exhibit moderate polarity due to the presence of both a nonpolar aromatic ring and polar sulfonyl and amide groups.[1] This dual nature often necessitates the use of a mixed-solvent system for successful recrystallization.

Table 1: Physicochemical Properties of 4-isopropylbenzenesulfonamide and Related Compounds

| Property | 4-isopropylbenzenesulfonamide (Estimated) | 4-propylbenzenesulfonamide | 4-ethylbenzenesulfonamide |

| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NO₂S | C₈H₁₁NO₂S |

| Molecular Weight | 199.27 g/mol | 199.27 g/mol | 185.25 g/mol |

| Appearance | White to off-white crystalline solid | Not specified | Not specified |

| Melting Point | Data not available | Not specified | Not specified |

| General Solubility | Sparingly soluble in water, soluble in alcohols and other polar organic solvents. | Soluble in alcohols. | Soluble in alcohols. |

Note: Data for 4-isopropylbenzenesulfonamide is estimated based on the properties of structurally related compounds.

Solvent System Selection for Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For compounds like 4-isopropylbenzenesulfonamide with both polar and nonpolar characteristics, a mixed-solvent system is often optimal.[1] A common approach is to use a "good" solvent in which the compound is readily soluble, and a "poor" solvent (antisolvent) in which the compound is sparingly soluble. The two solvents must be miscible.

Table 2: Recommended Solvent Systems for Recrystallization of 4-isopropylbenzenesulfonamide

| Solvent System | "Good" Solvent | "Poor" Solvent (Antisolvent) | Rationale |

| Ethanol-Water | Ethanol | Water | Ethanol effectively dissolves the aromatic portion of the molecule, while the addition of water increases the polarity of the solvent system, reducing the solubility of the compound upon cooling and promoting crystallization. This is a common and effective system for many sulfonamides.[1][2] |

| Isopropanol-Water | Isopropanol | Water | Similar to the ethanol-water system, isopropanol is a good solvent for the organic moiety. The use of isopropanol, which is slightly less polar than ethanol, can sometimes offer better control over the crystallization process. |

| Acetone-Hexane | Acetone | Hexane | Acetone is a polar aprotic solvent that can effectively dissolve the sulfonamide. Hexane, a nonpolar solvent, acts as an antisolvent to induce crystallization. This system is suitable for compounds that are highly soluble in acetone. |

Experimental Protocol: Mixed-Solvent Recrystallization of 4-isopropylbenzenesulfonamide

This protocol describes a general procedure for the purification of 4-isopropylbenzenesulfonamide using an ethanol-water mixed-solvent system. This method should be optimized based on the initial purity of the compound and the scale of the purification.

Materials and Equipment:

-

Crude 4-isopropylbenzenesulfonamide

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude 4-isopropylbenzenesulfonamide (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the "good" solvent, ethanol, to the flask (e.g., start with 5-10 mL).

-

Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (e.g., a spatula tip) to the solution to adsorb colored impurities.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (if charcoal or insoluble impurities are present):

-

If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heat source.

-